6-Iodohex-1-yne

Description

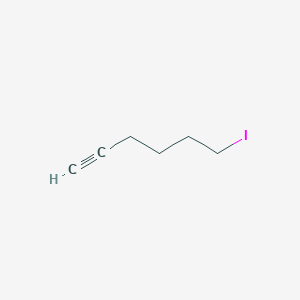

Structure

3D Structure

Properties

IUPAC Name |

6-iodohex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9I/c1-2-3-4-5-6-7/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITSYYQPKJETAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455811 | |

| Record name | 6-iodohex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2468-56-6 | |

| Record name | 6-Iodo-1-hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2468-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-iodohex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-iodohex-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Iodohex-1-yne CAS number 2468-56-6 properties

An In-depth Technical Guide to 6-Iodohex-1-yne (CAS: 2468-56-6)

Abstract

This compound is a versatile bifunctional reagent that holds significant value for researchers in organic synthesis, medicinal chemistry, and materials science. Possessing both a terminal alkyne and a primary alkyl iodide, it serves as a strategic linchpin for introducing alkynyl moieties and for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, key synthetic applications, and essential safety protocols, grounded in authoritative data for the practicing scientist.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-iodo-5-hexyne, is a colorless to light yellow liquid.[1] Its unique structure, featuring a reactive site at both ends of its six-carbon chain, makes it a valuable building block in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2468-56-6 | [2][3][4] |

| Molecular Formula | C₆H₉I | [1][2][3] |

| Molecular Weight | 208.04 g/mol | [1][3] |

| Appearance | Colorless to Light yellow/pink clear liquid | [1] |

| Density | 1.579 g/mL at 25 °C | [2][5][6] |

| Boiling Point | 94-95 °C (at 35 Torr) | [2][6][7] |

| Refractive Index | n20/D 1.529 | [5][6][7] |

| Flash Point | 73 °C (164 °F) | [2][5] |

| Solubility | Data not widely available, but expected to be soluble in common organic solvents like acetone, THF, and dichloromethane. |

| Storage | 2-8°C, under an inert gas atmosphere. |[2][5][6][8] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct and easily interpretable spectroscopic signature. Understanding these characteristics is critical for reaction monitoring and product confirmation.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Terminal Alkyne (≡C-H ) | ~1.9 - 2.2 ppm (t) |

| Methylene adjacent to Iodine (-CH₂-I ) | ~3.2 ppm (t) | |

| Propargylic Methylene (≡C-CH₂-) | ~2.2 ppm (tt) | |

| Internal Methylenes (-CH₂-CH₂-) | ~1.6 - 1.9 ppm (m) | |

| ¹³C NMR | Alkyne Carbon (C ≡CH) | ~83 ppm |

| Alkyne Carbon (C≡C H) | ~69 ppm | |

| Methylene adjacent to Iodine (-C H₂-I) | ~6 ppm | |

| Other Methylene Carbons | ~20-35 ppm | |

| IR Spectroscopy | Terminal Alkyne Stretch (≡C-H) | ~3300 cm⁻¹ (sharp, strong) |

| Carbon-Carbon Triple Bond Stretch (C≡C) | ~2120 cm⁻¹ (sharp, medium) | |

| C-H Aliphatic Stretch | ~2850-2950 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 208 |

| | Key Fragment | m/z 81 ([M-I]⁺) |

Note: NMR shifts are approximate and can vary based on the solvent and instrument used.

Reactivity and Synthetic Utility

The power of this compound lies in its dual reactivity. The terminal alkyne and the primary iodide can be addressed either sequentially or, in some cases, concurrently, providing significant strategic advantages in synthesis design.

Reactions at the Alkyne Terminus

The terminal alkyne is a versatile functional group, participating in a host of canonical C-C bond-forming reactions.

-

Sonogashira Coupling: The terminal alkyne readily couples with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is fundamental for creating conjugated enyne systems or aryl alkynes.

-

Click Chemistry (Azide-Alkyne Cycloaddition): this compound is an ideal substrate for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions to form stable triazole rings. This is particularly useful in bioconjugation and materials science for linking the iodo-hexyl moiety to biomolecules or polymers.

-

Alkynylation: The terminal proton is acidic and can be deprotonated with a strong base (e.g., n-BuLi, Grignard reagents) to form an acetylide. This nucleophile can then attack various electrophiles, such as aldehydes, ketones, or epoxides.

Reactions at the Alkyl Iodide Terminus

The primary iodide is an excellent leaving group, making this end of the molecule highly susceptible to nucleophilic attack.

-

Nucleophilic Substitution (Sₙ2): A wide range of nucleophiles (e.g., azides, amines, cyanides, thiols) can displace the iodide to form new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with sodium azide provides a convenient route to 6-azidohex-1-yne, a complementary click chemistry partner.

-

Organometallic Formations: The alkyl iodide can be converted into organometallic reagents, such as Grignard or organolithium reagents, although this requires careful protection or subsequent reaction of the acidic alkyne proton.

Intramolecular Reactions

The compound is a known reactant for atom-transfer cyclization reactions, where the dual functionality allows for the formation of cyclic structures.[2][6][7]

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chlorohex-1-yne (1.0 eq) and sodium iodide (1.1 - 1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask (approx. 5-10 mL per gram of chloroalkyne).

-

Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon). Stir the mixture and gently heat to reflux. The reaction is typically monitored by TLC or GC-MS and is often complete within 5-24 hours. [9]4. Workup: Allow the reaction mixture to cool to room temperature. A white precipitate (NaCl) will have formed. Filter the mixture through a pad of celite to remove the salt, washing the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. To the resulting residue, add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield pure this compound. [2][6]

Sonogashira Coupling with Iodobenzene

This protocol demonstrates a typical application of this compound in a palladium-catalyzed cross-coupling reaction.

Step-by-Step Methodology:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq) in a suitable solvent like triethylamine or a mixture of THF/triethylamine.

-

Substrate Addition: Add this compound (1.1 eq) to the reaction mixture via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC or GC-MS).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the coupled product.

Safety, Handling, and Storage

Proper handling of this compound is crucial for user safety and to maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as an irritant. It causes skin and serious eye irritation, and may cause respiratory irritation. [1][3][5]It is also a combustible liquid. * GHS Hazard Codes: H315, H319, H335, H227

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [10]* Handling: Use spark-proof tools and take precautionary measures against static discharge. [11]Avoid contact with skin, eyes, and clothing. [4][11]Keep away from heat, sparks, and open flames. * Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). [8]It should be refrigerated at 2-8°C. [1][2][5][7]The material is noted to be air and heat sensitive. * Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. [10]

Conclusion

This compound (CAS: 2468-56-6) is a high-value synthetic intermediate whose utility is derived from its orthogonal reactive sites. The terminal alkyne provides access to modern coupling and ligation chemistries, while the primary iodide serves as a reliable handle for nucleophilic substitution. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to leverage this powerful building block for the efficient construction of complex molecules in drug discovery and materials science.

References

-

LookChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

LookChem. (n.d.). Cas 2468-56-6, 6-iodo-1-hexyne. Retrieved January 6, 2026, from [Link]

-

Chemdad Co., Ltd. (n.d.). 6-iodo-1-hexyne. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

- Safety Data Sheet. (2024, April 3). 1-Hexene.

-

SpectraBase. (n.d.). 1-Hexyne, 6-iodo-. Retrieved January 6, 2026, from [Link]

Sources

- 1. 6-iodo-1-hexyne | 2468-56-6 [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C6H9I | CID 11117251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Iodo-1-hexyne 95% | CAS: 2468-56-6 | AChemBlock [achemblock.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cas 2468-56-6,6-iodo-1-hexyne | lookchem [lookchem.com]

- 7. 6-iodo-1-hexyne Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2468-56-6|this compound|BLD Pharm [bldpharm.com]

- 9. 6-iodo-1-hexyne synthesis - chemicalbook [chemicalbook.com]

- 10. airgas.com [airgas.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 6-Iodohex-1-yne: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides an in-depth technical overview of 6-Iodohex-1-yne, a versatile bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide a detailed and mechanistically-grounded synthesis protocol, and explore its significant applications in advanced organic synthesis, including radical cyclizations and bioconjugation via "click chemistry."

Core Molecular Profile of this compound

This compound (CAS No: 2468-56-6) is a linear six-carbon chain featuring a terminal alkyne at one end and a primary iodide at the other. This unique structure makes it a valuable building block, allowing for sequential or orthogonal chemical modifications. The terminal alkyne provides a reactive handle for cycloadditions and other alkyne-specific reactions, while the iodo-group serves as a versatile leaving group for nucleophilic substitutions or as a precursor for radical and organometallic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below, compiled from various chemical suppliers and databases.[1][2][3]

| Property | Value |

| Molecular Formula | C₆H₉I |

| Molecular Weight | 208.04 g/mol |

| Appearance | Colorless to light yellow/pink liquid |

| Density | 1.579 g/mL at 25 °C |

| Boiling Point | 94-95 °C at 35 Torr |

| Refractive Index (n20/D) | 1.529 |

| Flash Point | 73 °C (164 °F) |

| Storage Temperature | 2-8°C, protect from light |

| Canonical SMILES | C#CCCCCI |

| InChI Key | YITSYYQPKJETAH-UHFFFAOYSA-N |

While a publicly available, peer-reviewed full spectroscopic dataset is not readily consolidated, characteristic infrared (IR) absorption peaks for terminal alkynes are expected around 3300 cm⁻¹ (C-H stretch) and 2120 cm⁻¹ (C≡C stretch).[4] The C-I bond stretch typically appears in the far-infrared region (around 500-600 cm⁻¹).

Synthesis Protocol and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of this compound involves a halide exchange reaction, specifically the Finkelstein reaction .[5][6] This Sₙ2 reaction is an excellent example of leveraging reaction conditions to drive an equilibrium towards the desired product. The protocol typically starts from a more readily available precursor, such as a mesylate or tosylate of 5-hexyn-1-ol, or another alkyl halide like 6-chlorohex-1-yne.

Expertise in Practice: Why the Finkelstein Reaction Works

The Finkelstein reaction is a classic Sₙ2 substitution that exchanges one halogen for another.[6][7] The key to its success in this synthesis is Le Châtelier's principle. The reaction is typically carried out in acetone, a solvent in which sodium iodide (NaI) is soluble, but the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not.[5][6] The precipitation of the inorganic salt from the reaction mixture removes it from the equilibrium, thus driving the reaction to completion.[6] Using a sulfonate ester (e.g., mesylate) as a leaving group is also highly effective due to its excellent stability as an anion after displacement.

Caption: Synthesis of this compound via the Finkelstein Reaction.

Step-by-Step Synthesis Protocol

This protocol is adapted from a standard procedure for the synthesis of this compound from hex-5-yn-1-yl methanesulfonate.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine hex-5-yn-1-yl methanesulfonate (1.0 eq) and sodium iodide (1.1 eq).

-

Solvent Addition: Add a sufficient volume of dry acetone to dissolve the reactants (e.g., approximately 10-15 mL per gram of the methanesulfonate).

-

Reaction Execution: Stir the mixture at room temperature overnight. Following this, heat the mixture to reflux for 4-5 hours to ensure the reaction goes to completion.

-

Work-up: a. Cool the reaction mixture to room temperature and concentrate it by rotary evaporation to approximately one-third of the original volume. b. Filter the mixture to remove the precipitated sodium methanesulfonate. c. Evaporate the remaining solvent from the filtrate under reduced pressure. d. Dissolve the crude residue in a nonpolar organic solvent like diethyl ether or dichloromethane. Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine). Finally, wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. The resulting crude product is typically purified by vacuum distillation to yield this compound as a colorless liquid.[8]

Key Applications in Research and Development

The bifunctional nature of this compound makes it a powerful tool in constructing complex molecular architectures.

A. Atom Transfer Radical Cyclization (ATRC)

The carbon-iodine bond is relatively weak, making it an excellent initiator for radical reactions. In the presence of a radical initiator (e.g., AIBN with tributyltin hydride, or photoredox catalysts), a carbon-centered radical can be generated at the 6-position. This radical can then attack the terminal alkyne in an intramolecular fashion.[9]

Causality of Experimental Choice: This cyclization overwhelmingly proceeds via a 5-exo-trig pathway, as predicted by Baldwin's rules, to form a thermodynamically more stable five-membered ring containing an exocyclic vinyl radical.[10] This intermediate is then quenched to yield a functionalized methylenecyclopentane derivative. The use of an iodo-alkane is deliberate; the C-I bond is weaker than C-Br or C-Cl bonds, allowing for radical generation under milder conditions.[11]

Caption: Workflow for Atom Transfer Radical Cyclization of this compound.

B. Bioconjugation and "Click Chemistry"

The terminal alkyne moiety makes this compound a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."[12][13] This reaction allows for the efficient and highly specific covalent linking of the this compound molecule to any molecule bearing an azide group, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[14][15]

Trustworthiness of the Protocol: The CuAAC reaction is renowned for its high yields, tolerance of a wide variety of functional groups, and mild reaction conditions (often proceeding in aqueous media).[12] This makes it an exceptionally reliable tool for bioconjugation—attaching probes, tags, or drugs to biomolecules like peptides, proteins, or nucleic acids. The alkyl iodide end of this compound remains available after the click reaction, serving as a secondary handle for further functionalization.

Caption: Application of this compound in a CuAAC "Click" Reaction.

Safety, Handling, and Storage

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[2][3] It should be protected from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a combustible liquid, it should be handled with care away from ignition sources.

References

-

PubChem. This compound | C6H9I | CID 11117251. [Link]

-

PubChem Laboratory Chemical Safety Summary (LCSS) for this compound. [Link]

-

ACS Publications. Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research. [Link]

-

Organic Chemistry Portal. Finkelstein Reaction. [Link]

-

LookChem. This compound. [Link]

-

BYJU'S. Finkelstein Reaction. [Link]

-

Wikipedia. Finkelstein reaction. [Link]

-

YouTube. Finkelstein Reaction. [Link]

-

PMC - PubMed Central. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. [Link]

-

D-Scholarship@Pitt. A Stereochemical Comparison Between Radical Atom Transfer Cyclizations and Organozinc Mediated Cyclizations. [Link]

- Google Patents.

-

PMC - PubMed Central. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. [Link]

-

YouTube. Haloalkanes 4. Tertiary Haloalkane preparation and purification. [Link]

-

MDPI. Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. [Link]

-

ResearchGate. The Use of Click Chemisty in Drug Development Applications. [Link]

-

Roeder Research Lab. The growing applications of click chemistry. [Link]

-

CDN. Infrared Spectroscopy. [Link]

Sources

- 1. This compound | C6H9I | CID 11117251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 6-iodo-1-hexyne | 2468-56-6 [chemicalbook.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. byjus.com [byjus.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. Finkelstein Reaction [organic-chemistry.org]

- 8. 6-iodo-1-hexyne synthesis - chemicalbook [chemicalbook.com]

- 9. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rroeder.nd.edu [rroeder.nd.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

physical properties of 6-iodo-1-hexyne

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 6-Iodo-1-hexyne

Abstract

6-Iodo-1-hexyne is a bifunctional organic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its linear six-carbon chain is functionalized with a terminal alkyne at one end and a primary iodide at the other, providing two distinct reactive sites for sequential or orthogonal chemical modifications. This guide offers a comprehensive overview of the core physical and chemical properties of 6-iodo-1-hexyne, detailed protocols for its synthesis and handling, and an exploration of its applications, particularly as a versatile building block in cycloaddition reactions and for the introduction of an alkynyl moiety into complex molecules.

Introduction: The Molecular Profile of 6-Iodo-1-hexyne

6-Iodo-1-hexyne, with the chemical formula C₆H₉I, is a valuable reagent that bridges the fields of halogen chemistry and alkyne chemistry.[1][2][3] The terminal alkyne group is a gateway to a multitude of transformations, most notably the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry".[4][5] Simultaneously, the primary alkyl iodide serves as a robust electrophile, susceptible to nucleophilic substitution, making it an excellent handle for coupling reactions. This dual reactivity allows for the strategic construction of complex molecular architectures. This document serves as a technical resource for professionals, providing critical data and practical insights into the effective use of this compound.

Core Physicochemical Properties

The are fundamental to its handling, purification, and use in reactions. As a liquid at room temperature, accurate knowledge of its density is crucial for precise measurements, while its boiling point characteristics dictate the appropriate conditions for purification by distillation.[1][2][6]

| Property | Value | Source(s) |

| CAS Number | 2468-56-6 | [1][2][7] |

| Molecular Formula | C₆H₉I | [1][2][8] |

| Molecular Weight | 208.04 g/mol | [1][2] |

| Appearance | Colorless to light pink liquid | [2] |

| Density | 1.579 g/mL at 25 °C | [1][2][6][8] |

| Boiling Point | 94-95 °C at 35 Torr | [2][3] |

| Refractive Index (n20/D) | 1.529 | [1][2] |

| Flash Point | 73.3 °C (164.0 °F) | [1] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like hexane and chlorinated solvents. | [9] |

| Storage Temperature | 2-8°C | [1][2][3] |

The significant density of 6-iodo-1-hexyne is attributed to the presence of the heavy iodine atom.[9] The refractive index is a useful parameter for a quick assessment of purity during and after synthesis. It is important to note that the boiling point is reported at reduced pressure; distillation at atmospheric pressure (where the boiling point is 187 °C) may lead to decomposition, making vacuum distillation the preferred method for purification.[2][3]

Spectroscopic Signature

The structure of 6-iodo-1-hexyne gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

-

Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum is the presence of the terminal alkyne. A sharp, strong absorption band is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretch.[10][11] A weaker absorption between 2100-2260 cm⁻¹ is attributable to the C≡C triple bond stretch.[10][11] The presence of the C-I bond will exhibit a stretching vibration in the fingerprint region, typically below 600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton of the terminal alkyne (H-1) is expected to appear as a triplet around δ 1.9-2.1 ppm, coupled to the adjacent methylene protons. The methylene group adjacent to the iodine atom (H-6) would be the most downfield signal in the aliphatic region, appearing as a triplet around δ 3.2-3.4 ppm due to the deshielding effect of the iodine atom. The remaining methylene protons (H-3, H-4, H-5) would appear as multiplets in the δ 1.5-2.5 ppm range.

-

¹³C NMR : The two sp-hybridized carbons of the alkyne would appear at distinct chemical shifts, with the terminal carbon (C-1) resonating around δ 68-72 ppm and the internal carbon (C-2) around δ 82-86 ppm. The carbon bearing the iodine (C-6) would be significantly shifted upfield due to the "heavy atom effect," appearing at a characteristic chemical shift of approximately δ 5-10 ppm.

-

Synthesis and Purification Protocol

6-Iodo-1-hexyne is commonly synthesized via a Finkelstein reaction, which involves the substitution of a better leaving group, such as mesylate or tosylate, with iodide. This is a classic and efficient Sₙ2 reaction.

Protocol: Synthesis of 6-Iodo-1-hexyne from Hex-5-yn-1-yl Methanesulfonate [7]

-

Reactant Preparation : In a round-bottom flask, dissolve hex-5-yn-1-yl methanesulfonate (1.0 eq) and sodium iodide (1.1 eq) in acetone. Acetone is the ideal solvent as it readily dissolves the organic starting material and sodium iodide, while the resulting sodium methanesulfonate byproduct is insoluble, helping to drive the reaction to completion according to Le Châtelier's principle.

-

Reaction Execution : Stir the mixture at room temperature overnight. Following this, heat the mixture to reflux for 5 hours to ensure the reaction proceeds to completion.

-

Workup : Cool the reaction mixture and reduce its volume by approximately two-thirds using a rotary evaporator.

-

Filtration : Filter the resulting slurry to remove the precipitated sodium methanesulfonate.

-

Solvent Removal : Evaporate the remaining acetone from the filtrate.

-

Purification : Purify the crude residue by vacuum distillation to yield 6-iodo-1-hexyne as a colorless liquid.[7] This step is critical to remove any unreacted starting material and non-volatile impurities.

Caption: Workflow for the synthesis of 6-iodo-1-hexyne.

Reactivity and Key Applications

The utility of 6-iodo-1-hexyne stems from its two reactive centers. It is a key reactant in atom-transfer cyclization reactions and serves as a precursor for synthesizing alkyne-functionalized monomers and cationic alkyne derivatives.[1][2]

Application in Click Chemistry (CuAAC)

The terminal alkyne is a perfect substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is renowned for its high yield, stereospecificity (forming only the 1,4-disubstituted triazole), and tolerance of a wide array of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.[4][12] In a typical CuAAC reaction, 6-iodo-1-hexyne is "clicked" with an azide-containing molecule (R-N₃) in the presence of a copper(I) catalyst to form a stable triazole linkage, while preserving the iodide for subsequent transformations.

Caption: The CuAAC "Click" reaction with 6-iodo-1-hexyne.

Handling, Storage, and Safety

As a reactive chemical, proper handling and storage of 6-iodo-1-hexyne are paramount for safety and maintaining its quality.

-

Safety Precautions : 6-Iodo-1-hexyne is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature range of 2-8°C.[1][2] This refrigerated storage minimizes degradation over time. It is also classified as a combustible liquid, so it should be kept away from sources of ignition.[1]

-

Disposal : Dispose of unused material and its container in accordance with local, regional, and national regulations.[14]

Conclusion

6-Iodo-1-hexyne is a highly versatile and valuable bifunctional building block in modern organic chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity at both the terminal alkyne and the primary iodide, make it an indispensable tool for researchers. From the construction of complex heterocyclic systems via click chemistry to its use as a flexible linker in drug development, 6-iodo-1-hexyne offers a reliable and efficient pathway to novel molecular structures. Adherence to the proper synthesis, purification, and handling protocols outlined in this guide will enable scientists to fully harness the synthetic potential of this powerful reagent.

References

-

Scientific Laboratory Supplies. (n.d.). 6-Iodo-1-hexyne, 97%. Retrieved from [Link]

-

LookChem. (n.d.). 6-Iodohex-1-yne. Retrieved from [Link]

-

Stenutz. (n.d.). 6-iodo-1-hexyne. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodohexane. Retrieved from [Link]

-

Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Quillinan, A. J., & Scheinmann, F. (1978). 3-ALKYL-1-ALKYNES SYNTHESIS: 3-ETHYL-1-HEXYNE. Organic Syntheses, 58, 1. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Hexyne (CAS 693-02-7). Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexyne. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexene, 5-iodo-. Retrieved from [Link]

-

Brown, T., & Brown, D. G. (2009). Applications of click chemistry themed issue. Chemical Society Reviews, 38(8), 2213-2441. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Chandrasekaran, S. (Ed.). (2016). Click Reactions in Organic Synthesis. Wiley-VCH. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 11.8: Infrared Spectroscopy. Retrieved from [Link]

-

Refractometer.pl. (n.d.). Refractive index of some selected substances. Retrieved from [Link]

-

American Chemical Society. (2025). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexyne. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexene. Retrieved from [Link]

Sources

- 1. 6-ヨード-1-ヘキシン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-iodo-1-hexyne | 2468-56-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. rroeder.nd.edu [rroeder.nd.edu]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 6-iodo-1-hexyne synthesis - chemicalbook [chemicalbook.com]

- 8. 6-iodo-1-hexyne [stenutz.eu]

- 9. Iodine - Wikipedia [en.wikipedia.org]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.com [fishersci.com]

6-Iodohex-1-yne boiling point and density

An In-Depth Technical Guide to 6-Iodohex-1-yne: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl iodide. This unique combination of reactive sites makes it a valuable and versatile intermediate in organic synthesis. Its ability to participate in a wide array of chemical transformations—including nucleophilic substitution at the iodine-bearing carbon and various addition and coupling reactions at the alkyne terminus—has positioned it as a significant building block in the synthesis of complex molecular architectures. For researchers in medicinal chemistry and drug development, 6-iodo-1-hexyne serves as a key precursor for creating novel molecular scaffolds and for introducing alkyne handles for subsequent "click" chemistry modifications. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and a discussion of its reactivity and applications.

Physicochemical Properties of this compound

The physical and chemical properties of 6-iodo-1-hexyne are critical for its handling, storage, and application in synthetic chemistry. The compound is a liquid at room temperature with a density significantly greater than water.[1][2] Key data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉I | [1][3][4] |

| Molecular Weight | 208.04 g/mol | [1][3][4] |

| CAS Number | 2468-56-6 | [1][3] |

| Appearance | Liquid | [1][2] |

| Boiling Point | 94-95 °C at 35 Torr | [3][5] |

| Density | 1.579 g/mL at 25 °C | [1][2][3][5] |

| Refractive Index (n20/D) | 1.529 | [1][3][5] |

| Flash Point | 73.33 °C (164.0 °F) | [1][5] |

| Storage Temperature | 2-8°C | [1][5] |

Synthesis of this compound via Finkelstein Reaction

A common and efficient method for the preparation of 6-iodo-1-hexyne is through a nucleophilic substitution reaction, specifically the Finkelstein reaction. This process involves the conversion of an alkyl sulfonate, such as a mesylate or tosylate, to an alkyl iodide using an alkali metal iodide. The reaction described here starts from hex-5-yn-1-yl methanesulfonate.

Mechanistic Rationale

The choice of acetone as the solvent is crucial for the success of this reaction. Sodium iodide (NaI) is soluble in acetone, whereas the byproduct of the reaction, sodium methanesulfonate, is not. This insolubility causes the sodium methanesulfonate to precipitate out of the solution as it forms. According to Le Châtelier's principle, the removal of a product from the reaction mixture drives the equilibrium forward, leading to a high yield of the desired 6-iodo-1-hexyne.[6] Refluxing the mixture ensures the reaction proceeds at a reasonable rate to completion.[6]

Experimental Protocol

Materials:

-

Hex-5-yn-1-yl methanesulfonate (1.0 eq)

-

Sodium iodide (1.1 eq)

-

Acetone (anhydrous)

Procedure: [6]

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hex-5-yn-1-yl methanesulfonate (e.g., 26.6 g, 153 mmol) and sodium iodide (e.g., 25.3 g, 168 mmol).

-

Add anhydrous acetone (e.g., 350 mL) to the flask.

-

Stir the mixture at room temperature overnight.

-

Heat the mixture to reflux and maintain for 5 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the mixture by approximately two-thirds using a rotary evaporator.

-

Filter off the precipitated solids (sodium methanesulfonate) and wash the solid cake with a small amount of fresh acetone.

-

Combine the filtrate and the washings and evaporate the remaining solvent under reduced pressure.

-

Purify the resulting crude residue by vacuum distillation to afford 6-iodo-1-hexyne as a colorless liquid.[6]

Synthesis Workflow Diagram

Sources

A Technical Guide to the Solubility of 6-Iodohex-1-yne in Organic Solvents

Abstract

Introduction: The Challenge of Solvent Selection

6-Iodohex-1-yne (CAS 2468-56-6) is a key building block featuring a terminal alkyne and a primary alkyl iodide.[2][3] This unique structure allows for sequential or orthogonal functionalization, making it a versatile tool in the synthesis of pharmaceuticals and advanced materials. The success of these synthetic transformations is critically dependent on the choice of solvent, which governs reactant solubility, reaction kinetics, and catalyst stability.[4] However, the lack of published, specific solubility data for this compound presents a significant challenge, often forcing researchers to rely on trial-and-error methods for solvent selection. This guide provides a foundational understanding of its expected solubility and a practical framework for its precise measurement.

Physicochemical Properties & Predicted Solubility Profile

To predict the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Key Properties:

-

Molecular Formula: C₆H₉I[5]

-

Molecular Weight: 208.04 g/mol [2]

-

Appearance: Colorless to light pink liquid[3]

-

Density: 1.579 g/mL at 25 °C[2]

-

Structure: A six-carbon chain with a terminal C≡C triple bond and a terminal C-I bond.

The molecule can be divided into two key regions: a nonpolar C₆ hydrocarbon backbone and two moderately polar functional groups (the alkyne and the iodo group). The principle of "like dissolves like" is the primary determinant of solubility, suggesting that the overall solubility will be a balance between these competing characteristics.[6]

-

Nonpolar Character: The hexyl chain provides significant nonpolar character, promoting solubility in nonpolar solvents through van der Waals interactions.

-

Polar Character: The carbon-iodine bond is polarizable, and the sp-hybridized carbons of the alkyne create a weak dipole. These features allow for dipole-dipole interactions with polar solvents.

Based on these features and solubility data from analogous compounds like 1-iodohexane and 1-hexyne, we can predict a qualitative solubility profile.[7][8] 1-iodohexane is noted to be soluble in organic solvents but sparingly soluble in water.[9] Similarly, 1-hexyne is miscible with organic solvents but immiscible with water.[10][11] Therefore, this compound is expected to exhibit broad solubility in a range of common organic solvents but will be practically insoluble in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Toluene, Cyclohexane | High / Miscible | The nonpolar hydrocarbon backbone of this compound will have strong, favorable van der Waals interactions with these nonpolar solvents.[8] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | These weakly polar solvents can effectively solvate both the nonpolar chain and the weakly polar functional groups of the solute.[7] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High / Miscible | The polarity and structure are similar to the solute, leading to favorable dipole-dipole and dispersion forces.[7] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile (MeCN), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the C-I bond and the alkyne. Solubility may be high, though extreme polarity differences could limit miscibility in all proportions. |

| Polar Protic Solvents | Methanol, Ethanol | Low to Moderate | While these alcohols can interact with the polar groups, their strong hydrogen-bonding networks are not easily disrupted by the largely nonpolar solute. |

| Aqueous | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot favorably interact with the nonpolar hydrocarbon chain of this compound.[7][8] |

A Robust Protocol for the Empirical Determination of Solubility

While predictions are useful, precise quantitative data is essential for process development and optimization. The following gravimetric protocol, based on the "shake-flask" method, is a reliable and straightforward approach to determine the solubility of this compound in a given organic solvent.[12] This method establishes an equilibrium between the solute and solvent, ensuring the resulting measurement reflects the true saturation point.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Drying oven or vacuum desiccator

-

Inert gas source (Nitrogen or Argon)

Step-by-Step Experimental Procedure

-

Preparation of Saturated Solution:

-

Tare a clean, dry glass vial with its cap on an analytical balance.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Add this compound dropwise in excess. An excess is confirmed by the presence of a distinct, undissolved second liquid phase at the bottom of the vial.

-

Tightly seal the vial with the PTFE-lined cap to prevent any solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a minimum of 24 hours to ensure that equilibrium is reached.[12] The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solute to settle.

-

To ensure complete separation of the excess solute, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes. This will produce a clear, saturated supernatant.

-

-

Sample Analysis (Gravimetric Method):

-

Tare a second clean, dry vial.

-

Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette or syringe. Take care not to disturb the undissolved layer. Transfer this aliquot to the second tared vial.

-

Weigh the vial containing the supernatant to determine the mass of the saturated solution.

-

Evaporate the solvent from the second vial. This can be done in a fume hood, assisted by a gentle stream of inert gas, or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial. Repeat the drying and weighing steps until a constant mass is achieved. This final mass represents the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Mass of dissolved solute (m_solute): Final constant mass of the vial - Tare mass of the vial.

-

Mass of solvent (m_solvent): Mass of the saturated solution - Mass of dissolved solute.

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100.

-

Solubility (g/L): Can be calculated using the density of the solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps for the gravimetric determination of solubility.

Applications in Synthesis: The Role of Solubility in Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a primary application for this compound.[1] The choice of solvent is paramount for this reaction's success. The solvent must effectively dissolve the aryl halide (often lipophilic), the alkyne, the palladium complex, and the base (typically an amine).[4]

-

High Solubility is Key: Solvents like THF, toluene, or DMF are commonly used because they can dissolve all reaction components, ensuring a homogeneous reaction mixture. This maximizes effective concentrations and promotes efficient catalysis.

-

Impact on Reaction Rate: Poor solubility of any reactant can lead to slow or incomplete reactions. For example, a study on β-bromoporphyrin found that a Sonogashira reaction yielded 70% in toluene but only 20% in DMF, suggesting solvent-catalyst interactions can also play a crucial role.[4]

-

Avoiding Side Reactions: In some cases, the presence of a copper co-catalyst can lead to the undesired homocoupling of the alkyne (Glaser coupling).[13] Running the reaction in an inert atmosphere and choosing a solvent that favors the cross-coupling pathway can mitigate this.

By empirically determining the solubility of this compound in various candidate solvents, a researcher can select the optimal medium to maximize the yield and purity of the desired cross-coupled product.

Conclusion

While a comprehensive public database on the solubility of this compound is lacking, its molecular structure allows for reliable qualitative predictions. It is expected to be highly soluble in nonpolar and weakly polar organic solvents and poorly soluble in highly polar solvents like water. For applications requiring precise control over reaction conditions, the detailed gravimetric protocol provided in this guide offers a trustworthy method for generating quantitative solubility data. This empirical approach empowers researchers to move beyond estimation, enabling informed solvent selection to enhance the efficiency and success of synthetic endeavors involving this versatile chemical building block.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1-Iodohexane in Organic Solvents.

- Solubility of Things. (n.d.). 1-Hexyne | Solubility of Things.

- Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen.

- CymitQuimica. (n.d.). CAS 638-45-9: 1-Iodohexane.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- LookChem. (n.d.). This compound.

- ChemicalBook. (2025, September 25). 1-Hexyne | 693-02-7.

- Guidechem. (n.d.). 1-Hexyne 693-02-7 wiki.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Sigma-Aldrich. (n.d.). 6-Iodo-1-hexyne 97%.

- Unknown. (n.d.).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Wikipedia. (n.d.). Sonogashira coupling.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vasu, D., & Varghese, B. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843-1846.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (n.d.). 1-Iodohexane CAS#: 638-45-9.

- Benchchem. (n.d.). Solubility of 6-Chloro-1-hexyne in Organic Solvents: A Technical Guide.

- Kovács, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2835-2843.

- Wikipedia. (n.d.). 1-Iodohexane.

- Wang, Z., et al. (2014). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin.

- ChemicalBook. (2025, July 16). 6-iodo-1-hexyne | 2468-56-6.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. 6-Iodo-1-hexyne 97 2468-56-6 [sigmaaldrich.com]

- 3. 6-iodo-1-hexyne | 2468-56-6 [chemicalbook.com]

- 4. books.lucp.net [books.lucp.net]

- 5. This compound|lookchem [lookchem.com]

- 6. chem.ws [chem.ws]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CAS 638-45-9: 1-Iodohexane | CymitQuimica [cymitquimica.com]

- 10. 1-Hexyne | 693-02-7 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. depts.washington.edu [depts.washington.edu]

A Comprehensive Technical Guide to the Storage and Stability of 6-Iodohex-1-yne

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic campaigns and the generation of reliable biological data. 6-Iodohex-1-yne, a versatile bifunctional reagent, serves as a critical building block in the synthesis of a myriad of complex molecules. Its terminal alkyne and primary iodide moieties offer orthogonal handles for a range of transformations, including cross-coupling, nucleophilic substitution, and click chemistry reactions. However, the very features that make this molecule synthetically attractive also render it susceptible to degradation if not handled and stored with the requisite care. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its purity and reactivity are maintained over time.

The Chemical Nature of this compound: A Double-Edged Sword

This compound (CAS No. 2468-56-6) is a colorless to light-yellow liquid with a molecular weight of 208.04 g/mol . Its structure, featuring a terminal alkyne and a primary alkyl iodide, dictates its reactivity and, consequently, its instability. The carbon-iodine bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 234 kJ/mol. This makes the iodide a good leaving group in nucleophilic substitution reactions but also susceptible to homolytic cleavage, particularly when exposed to light or heat. The terminal alkyne, with its acidic proton (pKa ≈ 25), can be deprotonated by strong bases and is susceptible to oxidation and polymerization.

Recommended Storage Conditions: A Proactive Approach to Preservation

To mitigate the inherent instabilities of this compound, stringent storage conditions are imperative. The consensus from major chemical suppliers and safety data sheets points to a unified set of recommendations.[1][2][3][4][5][6][7]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal decomposition and potential oligomerization of the alkyne moiety. |

| Light | Store in an amber or opaque vial, protected from light. | The carbon-iodine bond is photosensitive and can undergo homolytic cleavage upon exposure to UV or visible light, leading to the formation of radical species and subsequent degradation products. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the terminal alkyne and minimizes the presence of moisture, which can lead to hydrolysis of the alkyl iodide. |

| Container | Tightly sealed, appropriate chemical-resistant container. | Prevents ingress of atmospheric moisture and oxygen, and avoids potential reactions with container materials. |

Factors Influencing the Stability of this compound

A deeper understanding of the degradation pathways of this compound allows for a more informed approach to its handling and storage.

Thermal Decomposition

While specific thermal decomposition data for this compound is not extensively published, the general reactivity of terminal alkynes and iodoalkanes suggests that elevated temperatures can promote undesirable side reactions.[8] These may include polymerization of the alkyne, elimination of hydrogen iodide to form enynes, or other complex decomposition pathways. Refrigerated storage at 2-8°C is a critical measure to reduce the kinetic energy of the molecules and thereby slow down these potential degradation processes.[1][3][6]

Photochemical Decomposition

The primary concern for the stability of this compound is its sensitivity to light. The Grotthuss-Draper law states that light must be absorbed by a compound for a photochemical reaction to occur.[9] Iodoalkanes can absorb light in the UV-visible region, leading to the homolytic cleavage of the weak C-I bond to generate an alkyl radical and an iodine radical.[10] These highly reactive radical species can then initiate a cascade of secondary reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a complex mixture of impurities. Storing the compound in an amber vial or wrapping the container in aluminum foil is a simple yet effective way to prevent photochemical degradation.[11]

Hydrolytic Instability

The primary alkyl iodide in this compound can undergo nucleophilic substitution by water, a process known as hydrolysis, to yield 6-hydroxyhex-1-yne and hydrogen iodide.[12][13][14] While this reaction is generally slow at neutral pH and low temperatures, it can be accelerated by the presence of acidic or basic impurities. The hydrogen iodide formed as a byproduct can further catalyze decomposition. Therefore, it is crucial to store this compound in a dry environment and under an inert atmosphere to minimize contact with moisture.

Oxidative Degradation

Terminal alkynes can be susceptible to oxidative cleavage, especially in the presence of oxidizing agents or atmospheric oxygen over prolonged periods.[15] This can lead to the formation of carboxylic acids and other oxidized species, ultimately reducing the purity of the material. Storing under an inert atmosphere like argon or nitrogen effectively displaces oxygen and mitigates this degradation pathway.

Potential for Oligomerization

Under certain conditions, such as exposure to heat, light, or catalytic impurities, terminal alkynes can undergo oligomerization or polymerization.[16] While the propensity of this compound to oligomerize under standard storage conditions is not well-documented, it remains a theoretical possibility that is minimized by maintaining low temperatures.

Visualizing Decomposition: A Logical Pathway

The following diagram illustrates the primary potential degradation pathways for this compound based on its chemical structure and the factors discussed above.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for long-term storage or before use in a critical synthesis, it is advisable to perform stability assessments. The following are suggested protocols for evaluating the stability of the compound under different stress conditions.

Protocol for Photostability Testing

This protocol is adapted from the ICH Q1B guideline for photostability testing of new drug substances.[5][11]

-

Sample Preparation: Prepare two sets of samples of this compound. One set will be the "exposed" samples, and the other will be the "dark control." The dark control should be wrapped in aluminum foil to protect it completely from light.

-

Light Exposure: Place the exposed and dark control samples in a photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples by a suitable analytical method (e.g., GC-MS or ¹H NMR).

-

Evaluation: Compare the purity of the exposed sample to the dark control. Significant formation of new peaks or a decrease in the purity of the exposed sample indicates photosensitivity.

Protocol for Accelerated Stability Testing

This protocol is a general approach to assess thermal stability and can be adapted from principles outlined in accelerated stability testing guidelines.[6][17][18]

-

Sample Preparation: Aliquot samples of this compound into several vials.

-

Storage Conditions: Place the vials in ovens at elevated temperatures (e.g., 40°C and 60°C). Include a control sample stored at the recommended 2-8°C.

-

Time Points: Pull samples at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks).

-

Analysis: Analyze the samples from each temperature and time point using a validated analytical method to determine the purity and identify any degradation products.

-

Evaluation: Compare the degradation profiles at different temperatures. A significant decrease in purity at elevated temperatures confirms thermal liability.

Analytical Methodologies for Purity and Degradation Assessment

The choice of analytical method is critical for accurately assessing the stability of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds like this compound.[19][20][21] It allows for the separation of the parent compound from its potential degradation products, and the mass spectrometer provides structural information for impurity identification.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound and detecting the presence of impurities.[22][23][24] The appearance of new signals or changes in the integration of existing signals can indicate degradation. For example, the formation of 6-hydroxyhex-1-yne would result in the appearance of a hydroxyl proton signal and a shift in the signals of the adjacent methylene group.

High-Performance Liquid Chromatography (HPLC)

While less common for such a volatile compound, HPLC can be employed, particularly for monitoring the formation of less volatile, more polar degradation products that may possess a UV chromophore.[19][25][26][27] A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase would be a suitable starting point for method development.

Conclusion and Best Practices

The chemical integrity of this compound is contingent upon strict adherence to appropriate storage and handling procedures. As a Senior Application Scientist, my recommendation is to not only follow the supplier's guidelines but to also understand the chemical principles that underpin them.

Key Takeaways:

-

Always store this compound at 2-8°C.

-

Protect the compound from all sources of light.

-

Handle and store under an inert atmosphere.

-

Avoid contact with moisture and oxygen.

-

For critical applications, verify the purity of the material before use, especially if it has been stored for an extended period.

By implementing these measures, researchers can ensure the stability and reliability of this compound, thereby safeguarding the integrity of their synthetic endeavors and contributing to the generation of reproducible and high-quality scientific data.

References

-

This compound - LookChem. (n.d.). Retrieved January 6, 2026, from [Link]

- ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

Accelerated Stability Testing. (n.d.). LNCT. Retrieved January 6, 2026, from [Link]

-

Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved January 6, 2026, from [Link]

-

Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. (2025, January 5). PMT. Retrieved January 6, 2026, from [Link]

- Waterman, K. C., & MacDonald, B. C. (2010). Accelerated Stability Assessment Program (ASAP): A new approach to stability testing. Journal of Pharmaceutical Sciences, 99(11), 4538-4547.

-

Hydrolysis Of Halogenoalkanes: Mechanism, Rates. (2023, January 13). StudySmarter. Retrieved January 6, 2026, from [Link]

-

The Journal of Organic Chemistry Ahead of Print. (2026, January 1). ACS Publications. Retrieved January 6, 2026, from [Link]

-

Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2025, April 18). US EPA. Retrieved January 6, 2026, from [Link]

-

Hydrolysis of halogenoalkanes. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

-

Iodoalkane synthesis from ether cleaving and other syntheses using alkali iodides. (2023, April 26). Chemia. Retrieved January 6, 2026, from [Link]

-

Iodoalkane synthesis: Iodination reactions with halogen exchange (2). (2022, October 4). Chemia. Retrieved January 6, 2026, from [Link]

-

CP5 Rate of Hydrolysis of Halogenoalkanes - Edexcel Chemistry International A Level. (n.d.). Physics & Maths Tutor. Retrieved January 6, 2026, from [Link]

-

Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). (2023, April 12). Chemia. Retrieved January 6, 2026, from [Link]

-

Synthesis (5) - Reactions of Alkynes. (2014, January 29). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Hydrolysis of halogenoalkanes. (n.d.). Doc Brown. Retrieved January 6, 2026, from [Link]

-

Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Synthesis and thermal decomposition kinetics of TNAE. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Investigation of Oxidative Degradation in Polymers Using (17)O NMR Spectroscopy. (2025, October 30). OSTI.GOV. Retrieved January 6, 2026, from [Link]

-

10.8: Alkynes. (2021, December 15). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Photochemistry. (n.d.). Michigan State University Department of Chemistry. Retrieved January 6, 2026, from [Link]

-

Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved January 6, 2026, from [Link]

-

28.3: Organic Photochemistry. (2021, July 31). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Iodoalkyne synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Fabrication of Microphase-Separated Tröger's Base Polymer Membranes for Oxygen Enrichment. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

- US6413431B1 - HPLC method for purifying organic compounds. (n.d.). Google Patents.

-

Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Investigation of Oxidative Degradation in Polymers Using (17)O NMR Spectroscopy. (1999, July 20). OSTI.GOV. Retrieved January 6, 2026, from [Link]

-

First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. (2025, August 22). figshare. Retrieved January 6, 2026, from [Link]

- Irving, H., & Reid, R. W. (1960). The photochemical decomposition of diphenyliodonium iodide. Journal of the Chemical Society (Resumed), 2078.

-

Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT. (2024, September 13). PubMed. Retrieved January 6, 2026, from [Link]

-

Oligomerization reactions of 1-hexene with metallocene catalysts: Detailed data on reaction chemistry and kinetics. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

GC-MS Analysis and Biological Roles of Phytochemical Compounds in n-Hexane Extract of Durio zibethinus Murr. Seeds. (2024, January 4). South Asian Research Journal of Natural Products. Retrieved January 6, 2026, from [Link]

-

NMR spectroscopic study of the self-aggregation of 3-hexen-1,5-diyne derivatives. (2013, July 29). PubMed. Retrieved January 6, 2026, from [Link]

Sources

- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 2. researchgate.net [researchgate.net]

- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. database.ich.org [database.ich.org]

- 6. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. 421. The photochemical decomposition of diphenyliodonium iodide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. q1scientific.com [q1scientific.com]

- 12. savemyexams.com [savemyexams.com]

- 13. savemyexams.com [savemyexams.com]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. lnct.ac.in [lnct.ac.in]

- 18. epa.gov [epa.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journalsarjnp.com [journalsarjnp.com]

- 22. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Investigation of Oxidative Degradation in Polymers Using (17)O NMR Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

- 24. NMR spectroscopic study of the self-aggregation of 3-hexen-1,5-diyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 27. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of 6-Iodohex-1-yne

This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing a detailed framework for the safe handling, storage, and application of 6-Iodohex-1-yne (CAS No. 2468-56-6). As a key building block in organic synthesis, particularly in cyclization reactions and as a precursor in medicinal chemistry, a thorough understanding of its properties is paramount to ensuring laboratory safety and experimental success.[1][2] This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and protocols grounded in the specific chemical nature of this versatile reagent.

Section 1: Understanding the Inherent Risks of this compound

This compound is a bifunctional molecule, possessing both a terminal alkyne and a primary alkyl iodide. This combination dictates its reactivity and its hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning regarding its primary hazards.

GHS Hazard Profile

The compound is consistently classified with the following hazards by major chemical suppliers and databases.[2][3]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Table 1: GHS Classification for this compound.[2][3]

The causality behind these classifications is rooted in the compound's chemical properties. As an alkyl iodide, it can act as an alkylating agent, potentially reacting with biological nucleophiles found in skin and eye tissue, leading to irritation. The volatility of the compound, suggested by its boiling point, contributes to the risk of respiratory tract irritation upon inhalation.

Physical and Chemical Properties: A Safety Perspective

A clear understanding of the physical properties of this compound is the foundation of its safe handling. These parameters dictate appropriate storage, handling, and emergency response procedures.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₆H₉I | |

| Molecular Weight | 208.04 g/mol [3] | |

| Appearance | Colorless to light yellow/pink liquid[2] | Any significant color change may indicate degradation or contamination. |

| Density | 1.579 g/mL at 25 °C[1] | Heavier than water. In case of a spill, it will sink in aqueous media. |

| Boiling Point | 94-95 °C at 35 Torr[1][2] | Relatively low boiling point under vacuum suggests volatility. Handle in a well-ventilated area. |

| Flash Point | 73 °C (163.4 °F)[1] | Classified as a combustible liquid. Keep away from ignition sources, open flames, and hot surfaces. |

| Storage Temperature | 2-8 °C[1][2][4] | Requires refrigeration to maintain stability and minimize vapor pressure. |

| Refractive Index | n20/D 1.529[1] | Useful for quality control checks. |

Table 2: Key Physical and Chemical Properties of this compound.

Section 2: Self-Validating Protocols for Handling and Storage

The following protocols are designed to create a self-validating system of safety, where each step mitigates the risks identified in Section 1.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize all routes of exposure.

-

Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood to control inhalation exposure.[5]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities (>25 mL).

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contamination is suspected.[6]

-

Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible.

Workflow for Safe Handling and Dispensing

This workflow diagram illustrates the critical steps for safely handling this compound from storage to use.

Caption: Workflow for safe handling of this compound.

Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous situations.

-

Atmosphere: While not explicitly stated in all sources, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice for alkynes and alkyl halides to prevent degradation.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]

-

Light Sensitivity: As with many alkyl iodides, protection from light is recommended to prevent potential decomposition.[5]

Section 3: Emergency and First Aid Protocols

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

The following table summarizes the immediate actions to be taken upon exposure. Medical attention should always be sought following any significant exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing. If irritation persists, seek medical attention.[7] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[8][9] |

Table 3: First Aid Procedures for this compound Exposure.

Accidental Release and Spill Cleanup

A systematic approach is required to safely manage a spill of this compound.

Caption: Spill response workflow for this compound.

Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity. For large spills, evacuate the laboratory.

-

Ventilate: Ensure the fume hood is operating or increase ventilation in the area.

-

Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a designated, sealable container for halogenated organic waste.

-